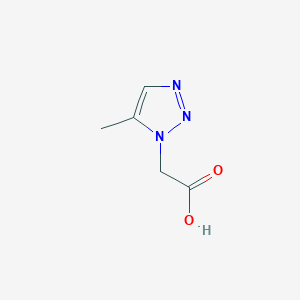![molecular formula C17H19N3O B6617520 2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine CAS No. 651042-79-4](/img/structure/B6617520.png)
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine, commonly referred to as 2-(4-IPE), is an organic compound belonging to the imidazopyridine family. It is an important synthetic building block in organic synthesis and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
2-(4-IPE) is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as the study of organic reactions. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of organic compounds.
Mécanisme D'action
2-(4-IPE) is an imidazopyridine, which is an important structural motif in many organic molecules. It is believed to act as an electron donor and acceptor in organic reactions, allowing for the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
2-(4-IPE) has been found to have strong antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-IPE) in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time without degradation. However, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some applications.
Orientations Futures
2-(4-IPE) has the potential to be used in a variety of applications, including the development of new pharmaceuticals, the study of organic reactions, and the development of new catalysts. It could also be used in the development of new drugs for the treatment of inflammation and other diseases. In addition, further research is needed to explore its potential as a reagent in organic synthesis and to better understand its mechanism of action.
Méthodes De Synthèse
2-(4-IPE) is synthesized from the reaction of 4-chloro-2-nitrophenol and N,N-dimethylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction produces a product with a yield of around 90% in a short time.
Propriétés
IUPAC Name |
2-(4-imidazo[1,2-a]pyridin-2-ylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19(2)11-12-21-15-8-6-14(7-9-15)16-13-20-10-4-3-5-17(20)18-16/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNJGIHOHVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20799808 |
Source


|
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine | |
CAS RN |
651042-79-4 |
Source


|
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


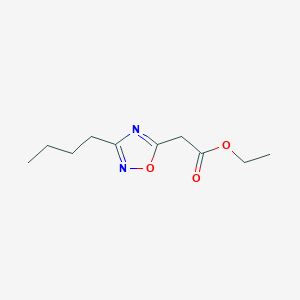
![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
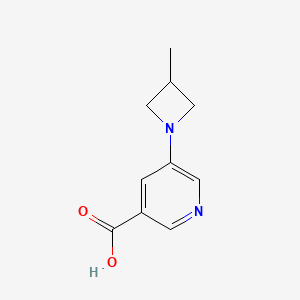
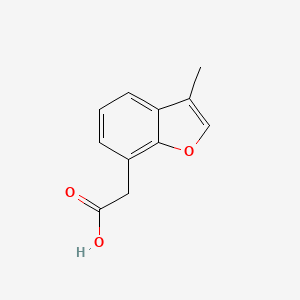
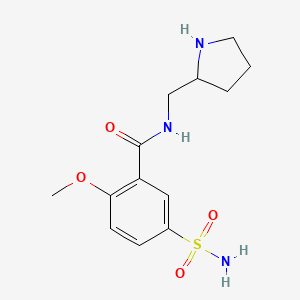

![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
